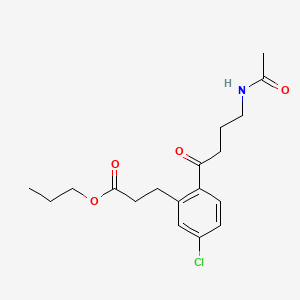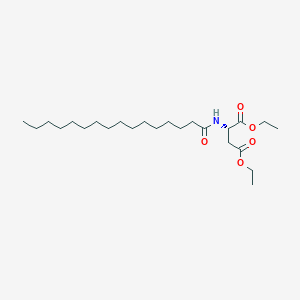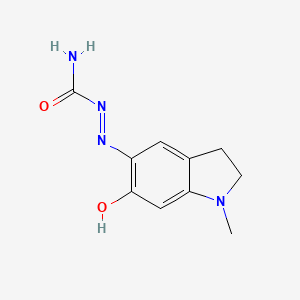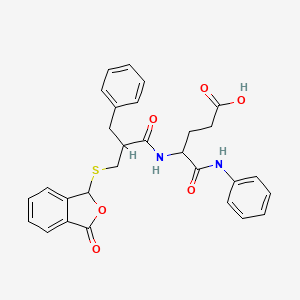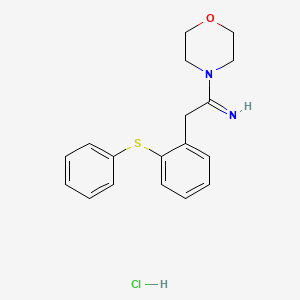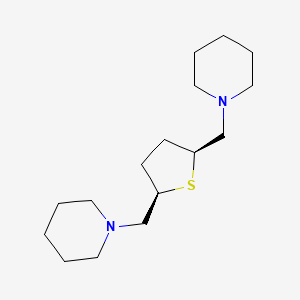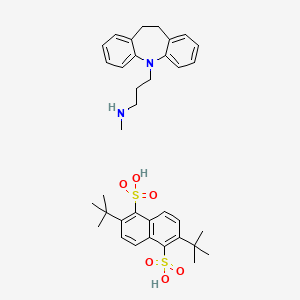![molecular formula C32H30N2O2 B12751531 9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]- CAS No. 41611-76-1](/img/structure/B12751531.png)
9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE is an organic compound known for its significant applications in various fields, particularly in organic electronics. This compound is characterized by its unique structure, which includes two ethyl-6-methylphenylamino groups attached to an anthraquinone core. It is widely recognized for its excellent photophysical properties and stability, making it a valuable material in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
准备方法
The synthesis of 1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE typically involves the ethylation of anthranilic acid followed by a series of reactions to introduce the desired functional groups. The general synthetic route includes the following steps:
Ethylation of Anthranilic Acid: Anthranilic acid is reacted with an ethylating agent under controlled conditions to form ethylated anthranilic acid.
Formation of Intermediate: The ethylated anthranilic acid is then subjected to further reactions, including oxidation and amination, to form the intermediate compound.
Final Product Formation: The intermediate compound undergoes a final reaction with 2-ethyl-6-methylphenylamine to yield 1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE.
Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of specific catalysts, solvents, and temperature control to enhance the efficiency of the synthesis process.
化学反应分析
1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to its corresponding hydroquinone form.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE has a wide range of scientific research applications, including:
Organic Electronics: It is extensively used in the fabrication of OLEDs due to its excellent photophysical properties and stability.
Photovoltaic Devices: The compound is employed in organic solar cells to enhance their efficiency and stability.
Fluorescent Probes: Its strong fluorescence makes it suitable for use in fluorescent probes for biological imaging and detection.
Photosensitive Materials: The compound is used in the development of photosensitive materials for various optical applications.
作用机制
The mechanism of action of 1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE involves its interaction with light and subsequent electronic transitions. The compound absorbs light, leading to the excitation of electrons to higher energy states. These excited electrons can then participate in various photophysical processes, such as fluorescence and phosphorescence. The molecular targets and pathways involved in these processes are primarily related to the electronic structure of the compound and its ability to undergo efficient energy transfer .
相似化合物的比较
1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE can be compared with other similar compounds, such as:
1,4-BIS[(2-ETHYL-6-METHYLANILINO)ANTHRAQUINONE: This compound has a similar structure but differs in the substitution pattern on the anthraquinone core.
1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]-9,10-ANTHRACENEDIONE: This compound has a different oxidation state of the anthraquinone core.
The uniqueness of 1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE lies in its specific substitution pattern and the resulting photophysical properties, which make it particularly suitable for applications in organic electronics and optoelectronic devices .
属性
CAS 编号 |
41611-76-1 |
|---|---|
分子式 |
C32H30N2O2 |
分子量 |
474.6 g/mol |
IUPAC 名称 |
1,4-bis(2-ethyl-6-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C32H30N2O2/c1-5-21-13-9-11-19(3)29(21)33-25-17-18-26(34-30-20(4)12-10-14-22(30)6-2)28-27(25)31(35)23-15-7-8-16-24(23)32(28)36/h7-18,33-34H,5-6H2,1-4H3 |
InChI 键 |
NPJJGMRERPXCSE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC(=C1NC2=C3C(=C(C=C2)NC4=C(C=CC=C4CC)C)C(=O)C5=CC=CC=C5C3=O)C |
物理描述 |
Dry Powder |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





